Glycyl-D-aspartic acid

Description

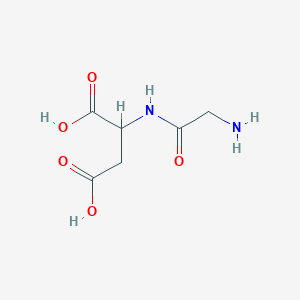

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPDJAQCXWPTF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Glycyl-D-aspartic Acid: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of Glycyl-D-aspartic acid (Gly-D-Asp), a dipeptide of significant interest to researchers and drug development professionals. We will delve into its fundamental chemical structure and properties, provide a detailed methodology for its synthesis and characterization, and explore its potential biological significance, which is inferred from the unique characteristics of its constituent D-amino acid.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a key strategy for overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, leading to a short in-vivo half-life and limited bioavailability.

The strategic substitution with D-amino acids, which are stereoisomers (mirror images) of L-amino acids, offers a powerful solution. Proteolytic enzymes are highly stereospecific and primarily recognize L-amino acid residues. Consequently, peptides containing D-amino acids exhibit significantly enhanced resistance to enzymatic degradation.[1][2] This fundamental principle underpins the growing interest in D-amino acid-containing peptides (DAACPs) like this compound, as they represent a promising avenue for developing more stable and efficacious therapeutics.[1] While specific research on the biological activity of the Gly-D-Asp dipeptide is nascent, the well-documented roles of its D-aspartic acid component provide a strong rationale for its investigation.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide formed from a glycine residue linked to a D-aspartic acid residue via a peptide bond.[3]

-

IUPAC Name : (2R)-2-[(2-aminoacetyl)amino]butanedioic acid[3]

-

Synonyms : Gly-D-Asp, H-Gly-D-Asp-OH, (R)-2-(Glycylamino)butanedioic acid

-

Molecular Formula : C₆H₁₀N₂O₅[3]

-

CAS Number : 17343-03-2

The key structural feature is the stereochemistry of the aspartic acid residue. The "(R)" designation in the IUPAC name specifies the D-configuration at the alpha-carbon, distinguishing it from its endogenous L-isomer.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 190.15 g/mol | [3] |

| Exact Mass | 190.05897142 Da | [3] |

| XLogP3 | -4.5 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 130 Ų | [3] |

Synthesis and Characterization: A Field-Proven Protocol

The synthesis of this compound is most efficiently achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and by-products through simple filtration and washing.[4]

Rationale for SPPS Methodology

The choice of SPPS, specifically the Fmoc/tBu strategy, is deliberate. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection for the Nα-amino group and is cleaved under mild basic conditions (typically with piperidine), which preserves the acid-labile side-chain protecting groups (like tert-butyl, tBu) used for the aspartic acid carboxyl groups.[4] This orthogonal protection scheme prevents unwanted side reactions and ensures the integrity of the final product. The final cleavage from the resin is performed under strong acidic conditions, which simultaneously removes the side-chain protecting groups.[4]

Detailed Step-by-Step Synthesis Protocol

This protocol describes the manual synthesis of C-terminal carboxyl Gly-D-Asp-OH on a 0.1 mmol scale using 2-Chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-D-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Piperidine, peptide synthesis grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI H₂O

-

Diethyl ether, cold

Workflow:

-

Resin Preparation and First Amino Acid Loading: a. Place 2-CTC resin (approx. 150 mg, 0.1 mmol) in a reaction vessel. b. Swell the resin in anhydrous DCM (5 mL) for 30 minutes with gentle agitation. Drain. c. Dissolve Fmoc-D-Asp(OtBu)-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in anhydrous DCM (3 mL). d. Add the amino acid solution to the swollen resin and agitate for 2 hours. e. To cap any unreacted chloride sites, add 0.5 mL of MeOH and agitate for 30 minutes. f. Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry a small sample to determine loading efficiency.

-

Fmoc Deprotection (Cycle 1): a. Add 20% (v/v) piperidine in DMF (5 mL) to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene byproducts.

-

Amino Acid Coupling (Cycle 2 - Glycine): a. In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), and DIPEA (0.6 mmol, 6 eq) in DMF (3 mL). Allow to pre-activate for 2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate at room temperature for 1-2 hours. d. Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result, i.e., colorless beads, indicates a free primary amine is absent). If the test is positive, repeat the coupling. e. Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Final Fmoc Deprotection: a. Repeat the deprotection steps as described in step 2 to remove the Fmoc group from the N-terminal glycine. b. After the final DMF washes, wash with DCM (3x) and dry the peptide-resin under vacuum.

-

Cleavage and Deprotection: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Handle TFA in a fume hood with appropriate PPE. b. Add the cleavage cocktail (5 mL) to the dried peptide-resin. c. Agitate gently at room temperature for 2 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (40 mL). f. Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether two more times. g. Dry the final peptide product under vacuum.

Characterization

-

Mass Spectrometry: The identity of the synthesized peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should yield a molecular ion peak corresponding to the calculated exact mass of Gly-D-Asp (190.06 Da). Tandem MS (MS/MS) can be used to verify the amino acid sequence through fragmentation analysis.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O) can confirm the structure and purity of the dipeptide. Although specific spectral data for Gly-D-Asp is not widely published, the expected chemical shifts can be predicted based on the spectra of its constituent amino acids.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final peptide is assessed using reverse-phase HPLC (RP-HPLC). A purified sample should exhibit a single major peak.

Potential Biological Significance and Applications

While direct studies on Gly-D-Asp are limited, its potential biological functions and therapeutic applications can be logically inferred from the known roles of D-aspartic acid and the general advantages conferred by D-amino acids in peptides.

Inferred Function 1: Neuroendocrine Modulation

D-aspartic acid is an endogenous amino acid that plays a significant role as a neurotransmitter and neuromodulator, particularly in the neuroendocrine system.[6][7] It is found in the hypothalamus, pituitary gland, and testes, where it is involved in the synthesis and release of key hormones.[6]

Mechanism of Action: D-Asp has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[6] GnRH, in turn, acts on the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In the testes, LH stimulates Leydig cells to produce testosterone.[6][8] Gly-D-Asp, as a potential pro-drug or stabilized analog, could be investigated for its ability to modulate this pathway.

Caption: The Hypothalamus-Pituitary-Gonad axis modulated by D-Aspartic Acid.

Inferred Function 2: Enhanced Stability for Drug Delivery

The primary rationale for synthesizing a peptide with a D-amino acid is to enhance its stability against proteolysis.[1][2] A dipeptide like Gly-D-Asp would be significantly more resistant to degradation by peptidases in the bloodstream and gastrointestinal tract compared to its L-isomer, Gly-L-Asp. This increased stability could lead to:

-

Longer Half-Life: A longer circulation time in the body, potentially reducing the required dosing frequency.

-

Improved Bioavailability: Increased potential for oral administration, as the peptide would be better able to survive the digestive system.

These properties make Gly-D-Asp an interesting candidate for development as a stabilized neuro-modulatory agent or as a component in larger, more complex peptide drugs where protease resistance is critical.

Conclusion and Future Directions

This compound stands as a model compound for exploring the therapeutic advantages of D-amino acid-containing peptides. Its straightforward synthesis via established SPPS protocols makes it accessible for research purposes. While its specific biological activities remain to be fully elucidated, the known neuroendocrine functions of its D-aspartic acid moiety provide a compelling basis for its investigation in areas such as hormone regulation and neuroscience. The inherent proteolytic resistance conferred by the D-isomer positions Gly-D-Asp and similar peptides as promising scaffolds for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles. Future research should focus on direct in-vitro and in-vivo studies to confirm the hypothesized biological activities of this dipeptide and explore its potential in drug development.

References

-

Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Let's Talk Academy. [Link]

-

Frontiers. (n.d.). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. [Link]

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

-

Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 704. [Link]

-

SpectraBase. (n.d.). N-glycyl-L-aspartic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. PubMed Central. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Creative Proteomics. (2018, May 3). Glycomics Analysis by Mass Spectrometry. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Full article: Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. [Link]

-

BioCrick. (n.d.). RGD (Arg-Gly-Asp) Peptides | CAS:99896-85-2. BioCrick. [Link]

-

D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234. [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. PubMed Central. [Link]

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Royal Society of Chemistry. (n.d.). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Analyst. [Link]

-

Quora. (n.d.). What is the biological significance of D-Aspartic acids? Quora. [Link]

-

Biochemistry. (n.d.). Solid-State 17O NMR of Amino Acids. Biochemistry. [Link]

-

MDPI. (n.d.). Aspartic Acid in Health and Disease. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons. PubMed. [Link]

-

National Center for Biotechnology Information. (2019). Tripeptide Arg-Gly-Asp (RGD) modifies the molecular mechanical properties of the non-muscle myosin IIA in human bone marrow-derived myofibroblasts seeded in a collagen scaffold. PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0006483). HMDB. [Link]

-

The Miami Project and The Buoniconti Fund. (2020, April 10). New Insights on the Enigmatic Role of D-Aspartic Acid Metabolism in the Mammalian Brain Aging. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191). HMDB. [Link]

-

ResearchGate. (n.d.). D-Aspartic Acid: an endogenous amino acid with an important neuroendocrine role. ResearchGate. [Link]

-

ResearchGate. (n.d.). Role of the glycine site of the N-methyl-D-aspartate receptor in synaptic plasticity induced by pairing | Request PDF. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Arginine–glycine–aspartic acid (RGD)-containing peptides inhibit the force production of mouse papillary muscle bundles via α5β1 integrin. PubMed Central. [Link]

-

MDPI. (2026, January 12). Peptide-Functionalized Iron Oxide Nanoparticles for Cancer Therapy: Targeting Strategies, Mechanisms, and Translational Opportunities. MDPI. [Link]

-

News-Medical.Net. (n.d.). What is Aspartic Acid? News-Medical.Net. [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. lifetein.com [lifetein.com]

- 3. This compound | C6H10N2O5 | CID 7005114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

The Endogenous Presence of D-Aspartic Acid in Tissues: A Technical Guide for Researchers

Abstract

Historically, D-amino acids were largely considered anomalies in mammalian systems, with the L-isoforms being the exclusive building blocks of proteins. However, accumulating evidence over the past few decades has unequivocally demonstrated the significant physiological roles of certain endogenous D-amino acids. Among these, D-aspartic acid (D-Asp) has emerged as a key signaling molecule in the neuroendocrine system. This in-depth technical guide provides a comprehensive overview of the endogenous presence of D-aspartic acid in mammalian tissues. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge on the biosynthesis, tissue distribution, physiological functions, and analytical methodologies for the detection of D-Asp. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to investigate the multifaceted roles of this intriguing molecule.

Introduction: The Paradigm Shift of D-Amino Acids in Mammalian Physiology

The central dogma of molecular biology has long established L-amino acids as the sole constituents of proteins in eukaryotes. However, the discovery of free D-amino acids in mammalian tissues has challenged this paradigm, revealing their involvement in a host of physiological processes. D-aspartic acid, in particular, has garnered significant attention for its dynamic presence and functional importance in the nervous and endocrine systems.[1][2][3][4][5][6] Unlike its L-enantiomer, which is a fundamental component of proteins, D-Asp is not incorporated into proteins but rather acts as a signaling molecule.[3] Its concentration in tissues is tightly regulated, with notable fluctuations during development and in response to physiological stimuli.[1][4] This guide will delve into the intricacies of endogenous D-Asp, providing a robust framework for its study.

Biosynthesis and Metabolism: The Life Cycle of D-Aspartic Acid

The endogenous levels of D-aspartic acid are meticulously controlled by a balance of its synthesis and degradation.

Biosynthesis: The Role of Aspartate Racemase

The primary route for the synthesis of D-Asp in mammals is through the enzymatic conversion of L-aspartic acid (L-Asp) by the enzyme aspartate racemase.[4][7] This enzyme facilitates the stereochemical inversion of the alpha-carbon of L-Asp, yielding D-Asp. The expression and activity of aspartate racemase are tissue-specific and developmentally regulated, which accounts for the varying concentrations of D-Asp observed in different tissues and at different life stages.[4]

Degradation: The Action of D-Aspartate Oxidase (DDO)

The catabolism of D-Asp is primarily carried out by the FAD-dependent enzyme D-aspartate oxidase (DDO).[8] DDO specifically oxidizes D-Asp to produce oxaloacetate, ammonia, and hydrogen peroxide. The expression of DDO is also tissue-specific, with high levels found in the kidney, liver, and brain. The interplay between aspartate racemase and DDO is crucial for maintaining the homeostatic balance of D-Asp levels in various tissues.

Figure 2: D-Aspartic Acid as an agonist at the NMDA receptor.

Hormone Regulation

In the endocrine system, D-Asp plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn triggers the release of LH and follicle-stimulating hormone (FSH) from the pituitary gland. [1][8]In the testes, D-Asp directly stimulates the synthesis and release of testosterone. [4][7]

Analytical Methodologies for the Detection and Quantification of D-Aspartic Acid

The accurate detection and quantification of D-Asp in biological tissues are essential for understanding its physiological and pathological roles. Due to its chiral nature and often low concentrations relative to its L-isoform, specialized analytical techniques are required.

Sample Preparation

A critical first step in the analysis of D-Asp is the careful preparation of tissue samples. This typically involves:

-

Homogenization: Tissues are homogenized in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract small molecules.

-

Deproteinization: The homogenate is centrifuged to remove precipitated proteins.

-

Neutralization: The acidic supernatant is neutralized to prevent degradation of the analyte.

-

Derivatization: As amino acids lack a strong chromophore or fluorophore, a derivatization step is often necessary to enhance their detection by chromatographic methods. Chiral derivatizing agents are used to separate the D- and L-enantiomers.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) is the most common technique for the separation and quantification of D-Asp.

Experimental Protocol: HPLC-based Quantification of D-Aspartic Acid

-

Derivatization:

-

To a 100 µL aliquot of the neutralized tissue extract, add 50 µL of a chiral derivatizing agent such as O-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA).

-

Incubate the mixture at room temperature in the dark for the recommended time to allow for complete derivatization.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detect the derivatized amino acids using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Generate a standard curve using known concentrations of D- and L-aspartic acid standards that have been subjected to the same derivatization procedure.

-

Calculate the concentration of D-Asp in the tissue sample by comparing its peak area to the standard curve.

-

Sources

- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Glycyl-D-aspartic Acid: From Synthesis to Biological Significance

Abstract

This technical guide provides a comprehensive overview of Glycyl-D-aspartic acid (Gly-D-Asp), a dipeptide of significant interest in neuroscience and endocrinology. While research has historically focused on the free amino acid D-aspartate, this guide consolidates the current understanding and provides a forward-looking perspective on the dipeptide form. We will delve into the historical context of its parent molecules, detail methodologies for its chemical synthesis and analytical characterization, and explore its putative biological roles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and work with this intriguing molecule.

Introduction: The Emergence of D-Amino Acid-Containing Peptides

The central dogma of molecular biology long held that proteins and peptides in higher organisms were exclusively composed of L-amino acids. However, the discovery of D-amino acid-containing peptides (DAACPs) in various metazoan tissues has challenged this paradigm.[1][2] These "unnatural" stereoisomers are not incorporated during ribosomal translation but are the result of post-translational modification, where specific enzymes convert an L-amino acid residue within a peptide to its D-form.[2] This subtle change in chirality can dramatically alter a peptide's biological activity, often enhancing its potency and increasing its resistance to proteolytic degradation.[3][4]

One of the most notable D-amino acids is D-aspartic acid (D-Asp), an endogenous amino acid found in neuroendocrine tissues that plays a critical role in hormonal regulation and neurotransmission.[5] While the physiological effects of free D-Asp are increasingly well-documented, the biological significance of D-Asp-containing dipeptides, such as this compound, represents a nascent but promising field of investigation. This guide aims to provide the foundational knowledge and technical protocols necessary to explore the synthesis, characterization, and function of this compound.

Historical Context: A Tale of Two Molecules

The story of this compound is rooted in the independent discovery timelines of its constituent parts: glycine and D-aspartic acid.

-

The Dawn of Peptide Chemistry: The early 20th century witnessed the birth of peptide science, spearheaded by Emil Fischer. In 1901, Fischer reported the synthesis of the first dipeptide, glycylglycine, laying the groundwork for understanding the peptide bond that links amino acids.[5] This pivotal discovery opened the door to the synthesis and study of countless peptides, eventually leading to breakthroughs like the sequencing of insulin by Frederick Sanger in 1951 and the synthesis of oxytocin by Vincent du Vigneaud in 1953.[5]

-

The Discovery of Endogenous D-Amino Acids: For decades, D-amino acids were considered exclusive to the microbial world. However, the development of more sensitive analytical techniques led to their detection in multicellular organisms. The serendipitous discovery of DAACPs often arose from discrepancies between the biological activity of native peptides and their synthetic all-L-counterparts.[1] Achatin-I (Gly-D-Phe-Ala-Asp), a neuropeptide from the African giant land snail, was a key example, showing potent neuroexcitatory effects that were absent in its all-L form.[3] This highlighted the profound functional consequences of a single stereochemical inversion.

While a specific discovery timeline for this compound as an endogenous molecule is not yet prominent in the literature, its existence can be inferred from the presence of D-aspartate and the enzymatic machinery for peptide synthesis and modification in tissues where D-Asp is abundant.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed method.[7][8]

Principles of Fmoc Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile and can be removed with a solution of piperidine in a suitable solvent. The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu), which are removed at the final cleavage step.[7]

A critical consideration in the synthesis of peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection, especially in Asp-Gly sequences.[9][10] This can be minimized by using specialized protecting groups for the aspartic acid side chain or by modifying the deprotection conditions.[9][11]

Experimental Protocol: Fmoc SPPS of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated dipeptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Asp(OtBu)-OH (Fmoc-D-aspartic acid with tert-butyl protected side chain)

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-D-Asp(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5 times).

-

-

Fmoc Deprotection (Second Amino Acid):

-

Repeat step 2.

-

-

Coupling of Fmoc-Gly-OH:

-

Repeat step 3 with Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of the SPPS Workflow

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for verifying the molecular weight and assessing the purity of the synthesized peptide.

Protocol: LC-MS Analysis

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time, e.g., 15-30 minutes.

-

Detection: UV detection at 214 nm and 280 nm, coupled to a mass spectrometer.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ for this compound (C₆H₁₀N₂O₅) is approximately 191.06 m/z.

Chiral HPLC for Stereochemical Purity

To confirm the presence of the D-aspartic acid residue and rule out racemization, chiral HPLC is necessary. This technique can separate the Gly-D-Asp and Gly-L-Asp diastereomers.

Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating underivatized amino acid enantiomers and their dipeptides.

-

Mobile Phase: A mobile phase system compatible with the chiral column, often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition will need to be optimized for the specific column used.

-

Detection: UV detection at 214 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent structure and stereochemistry of the dipeptide. 1D ¹H and 2D correlation experiments like COSY and HSQC are typically employed.[12]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can help to confirm the sequence and stereochemistry.

-

Visualization of Analytical Workflow

Caption: Analytical workflow for the characterization of synthesized this compound.

Biological Significance and Putative Functions

The biological activity of this compound is likely to be closely related to that of free D-aspartate, which has well-documented roles in the nervous and endocrine systems.

Role in Neurotransmission

D-aspartate is recognized as an endogenous neurotransmitter.[13] It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[14][15] The NMDA receptor requires the binding of both glutamate (or another agonist like D-aspartate) and a co-agonist, typically glycine or D-serine, for activation.[14][16]

It is plausible that this compound could act as a pro-drug for D-aspartate, being cleaved by peptidases in the synaptic cleft to release D-aspartate. Alternatively, the dipeptide itself may interact with NMDA receptors or other neuronal receptors, potentially modulating their activity in a distinct manner from free D-aspartate. The presence of the glycine residue is particularly intriguing, given its role as an NMDA receptor co-agonist.

Function in the Endocrine System

D-aspartate is involved in the regulation of hormone synthesis and release.[15] It has been shown to stimulate the release of luteinizing hormone (LH) from the pituitary gland and testosterone from the testes.[15] This suggests that D-aspartate plays a role in the hypothalamic-pituitary-gonadal axis. Similar to its potential role in the nervous system, this compound could serve as a precursor to D-aspartate in endocrine tissues or have its own unique endocrine-modulating activities.

Enzymatic Stability

A key feature of peptides containing D-amino acids is their increased resistance to degradation by proteases and peptidases, which are typically stereospecific for L-amino acids.[4] This enhanced stability could give this compound a longer biological half-life compared to its all-L counterpart, potentially leading to more sustained physiological effects.

Signaling Pathway Visualization

Caption: Putative mechanism of action of this compound at the synapse.

Future Directions and Applications

The study of this compound is still in its early stages, with many avenues for future research.

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Receptor Binding Studies: Investigating the direct interaction of the dipeptide with NMDA receptors and other potential targets will clarify its mechanism of action.

-

In Vivo Studies: Animal models of neurological and endocrine disorders can be used to evaluate the therapeutic potential of this compound.

-

Drug Development: The enhanced stability of D-amino acid-containing peptides makes them attractive candidates for drug development. This compound and its analogs could be explored for the treatment of conditions related to NMDA receptor hypofunction or hormonal imbalances.

Conclusion

This compound stands at the intersection of peptide chemistry and the burgeoning field of D-amino acid biology. While much of its functional significance is currently inferred from the well-established roles of D-aspartate, the dipeptide itself holds promise as a more stable and potentially nuanced modulator of neuronal and endocrine signaling. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize high-purity this compound, paving the way for a deeper understanding of its biological functions and therapeutic potential.

References

-

Rubakhin, S. S., Churchill, J. D., & Sweedler, J. V. (2011). Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry. Proteomics, 11(5), 896–906. [Link]

-

Li, L., & Sweedler, J. V. (2008). Analysis of endogenous D-amino acid-containing peptides in metazoa. Journal of chromatography. A, 1218(37), 6527-6535. [Link]

-

Wang, T., Zhang, Y. R., Liu, X. H., & Zhu, Y. S. (2019). The dipeptides with interesting biological activities. ResearchGate. [Link]

-

Packman, L. C. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of peptide science : an official publication of the European Peptide Society, 22(5), 279-285. [Link]

-

Lee, J. A., & Balaram, P. (2005). Aspartic acid isomerization characterized by high definition mass spectrometry significantly alters the bioactivity of a novel toxin from Poecilotheria. Toxins, 7(12), 5095–5111. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

Broderick, J. B., Berkovitch, F., & Duschene, K. S. (2008). Structural basis for glycyl radical formation by pyruvate formate-lyase activating enzyme. Proceedings of the National Academy of Sciences of the United States of America, 105(42), 16087–16092. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(10), 1032-1043. [Link]

-

Teixeira, J., de la Torre, B. G., & Albericio, F. (2022). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS chemical neuroscience, 13(4), 450–464. [Link]

-

ResearchGate. Schematic of the aspartic acid effect fragmentation mechanism of the.... [Link]

-

Al-Obeed, O., Al-Malki, A. L., & El-Kafrawy, S. A. (2021). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. Molecules (Basel, Switzerland), 26(22), 6981. [Link]

-

Al-Obeed, O., & Al-Malki, A. L. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules (Basel, Switzerland), 26(22), 7013. [Link]

-

ResearchGate. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. [Link]

-

ResearchGate. The Stability of Cα Peptide Radicals: Why Glycyl Radical Enzymes?. [Link]

-

Semantic Scholar. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. [Link]

-

Zhang, L., & Wu, L. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 30(3), 441. [Link]

-

Bogusky, M. J., Naylor, A. M., & Zubay, G. (1990). NMR and molecular modeling characterization of RGD containing peptides. International journal of peptide and protein research, 35(5), 445–454. [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(22), 5463. [Link]

-

Lu, W., & Shcherbatko, A. (1998). Role of the glycine site of the N-methyl-D-aspartate receptor in synaptic plasticity induced by pairing. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(11), 4030–4041. [Link]

-

Zhong, W., & Wysocki, V. H. (2001). Further studies on the fragmentation of protonated ions of peptides containing aspartic acid, glutamic acid, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry, 12(1), 68–75. [Link]

-

ResearchGate. Fragmentation mass spectrum of the amino acid aspartic acid at nominal.... [Link]

-

Lee, J., & Schlegel, H. B. (2022). Activation of Glycyl Radical Enzymes—Multiscale Modeling Insights into Catalysis and Radical Control in a Pyruvate Formate-Lyase-Activating Enzyme. Journal of the American Chemical Society, 144(12), 5364–5376. [Link]

-

Yoshioka, K., & Arita, R. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of lipid nutrition, 21(1), 27-35. [Link]

-

D'Aniello, A., Di Fiore, M. M., Fisher, G. H., Milone, A., Seleni, A., D'Aniello, S., Perna, A. F., & Ingrosso, D. (2000). D-Aspartic acid in vertebrate reproduction: animal models and experimental designs. Reproductive biology and endocrinology : RB&E, 5, 15. [Link]

-

Petersson, E. J., & Prestegard, J. H. (2025). Characterization of Peptide–Preservative Interaction by AlphaFold, Molecular Dynamics Simulation, and NMR Spectroscopy. Molecular Pharmaceutics. [Link]

-

Errico, F., Nisticò, R., Di Giorgio, A., Squillace, M., Vitucci, D., Galbusera, A., ... & Usiello, A. (2015). New evidence on the role of D-aspartate metabolism in regulating brain and endocrine system physiology: from preclinical observations to clinical applications. Molecular and cellular endocrinology, 411, 10-21. [Link]

-

ResearchGate. Conformational study on glycosylated asparagine‐oligopeptides by NMR spectroscopy and molecular dynamics calculations. [Link]

-

ACS Publications. (2023). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. [Link]

-

Matrix Science. Mascot help: Peptide fragmentation. [Link]

-

Lee, S. G., Hong, S. P., & Kim, D. C. (2002). Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid. Journal of microbiology and biotechnology, 12(1), 35-40. [Link]

-

Walse, B., & Kjellström, S. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. Scientific reports, 11(1), 1918. [Link]

-

Jurt, S., Aeschbacher, T., & Gossert, A. D. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society, 145(4), 2247–2253. [Link]

Sources

- 1. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinguishing endogenous D-amino acid-containing neuropeptides in individual neurons using tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups | Semantic Scholar [semanticscholar.org]

- 12. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Role of the glycine site of the N-methyl-D-aspartate receptor in synaptic plasticity induced by pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-D-Aspartic Acid: Deconstructing a Dipeptide to Understand its Core Functional Components in Central Nervous System Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system (CNS). Its complex gating mechanism requires the binding of both a primary agonist and a co-agonist, making it a sophisticated signal integrator. While the dipeptide Glycyl-D-aspartic acid (Gly-D-Asp) is not recognized as an endogenous neuromodulator, its constituent amino acids—Glycine and D-aspartic acid—are two of the most critical endogenous ligands for the NMDA receptor. Glycine functions as the indispensable co-agonist, while D-aspartic acid serves as a potent endogenous agonist. This guide deconstructs the dipeptide to provide an in-depth examination of the individual and synergistic functions of its components. We will explore their distinct roles in NMDA receptor activation, the molecular machinery governing their synthesis and degradation, their collective impact on synaptic plasticity, and their potential as therapeutic targets for neurological and psychiatric disorders. This technical resource is designed for researchers and drug development professionals seeking a comprehensive understanding of the fundamental molecules that govern learning, memory, and higher cognitive functions.

The NMDA Receptor: A Coincidence Detector at the Heart of Synaptic Plasticity

The NMDA receptor is an ionotropic glutamate receptor that is pivotal for controlling synaptic strength and mediating learning and memory functions.[1][2] Unlike other glutamate receptors, the NMDA receptor possesses a unique "coincidence detection" property. Its activation requires two simultaneous events: the binding of the primary agonist (glutamate or D-aspartate) and the co-agonist (glycine or D-serine), coupled with sufficient depolarization of the postsynaptic membrane to expel a magnesium ion (Mg²⁺) that blocks the channel pore at resting membrane potential.[1]

Structurally, the NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[1] The binding site for the co-agonist, glycine, is located on the GluN1 subunits, while the binding site for the agonist, glutamate, is on the GluN2 subunits.[3][4] This intricate design ensures that the receptor only opens under conditions of significant synaptic activity, allowing an influx of Ca²⁺ that triggers downstream signaling cascades essential for synaptic plasticity.[1][4]

D-Aspartic Acid: An Endogenous Neurotransmitter and Agonist

For decades, D-amino acids were largely considered anomalies in mammalian systems. However, D-aspartic acid (D-Asp) is now recognized as an endogenous neurotransmitter that plays a significant role in neurodevelopment and neuroendocrine regulation.[5][6] It functions as a potent agonist at the glutamate-binding site on the GluN2 subunits of the NMDA receptor.[7][8][9]

Biosynthesis, Release, and Degradation

The lifecycle of D-Asp in the synapse fulfills the classical criteria for a neurotransmitter.[6][8]

-

Synthesis: D-Asp is synthesized from its L-enantiomer, L-aspartate, by the enzyme D-aspartate racemase.[6][10]

-

Storage and Release: It is concentrated in synaptic vesicles and released into the synaptic cleft in a Ca²⁺-dependent manner following neuronal depolarization.[5][6]

-

Degradation: The synaptic action of D-Asp is terminated by its degradation by the enzyme D-aspartate oxidase (DDO), which is found in the postsynaptic compartment.[6][11]

A unique characteristic of D-Asp is its temporal expression pattern. It is found in high concentrations in the brain during embryonic and early postnatal life, suggesting a role in neuronal development, but its levels decrease dramatically in adulthood, coinciding with the increased expression of DDO.[7][12][13]

Glycine: The Obligatory Co-Agonist

Glycine's role in the CNS is multifaceted; it acts as an inhibitory neurotransmitter in the brainstem and spinal cord via strychnine-sensitive glycine receptors, but in the forebrain, its primary function is as an essential co-agonist for the NMDA receptor.[4][14] The binding of glycine to the GluN1 subunit is a prerequisite for the channel to open, even when the agonist site is occupied and the membrane is depolarized.[15] This mechanism acts as a critical layer of regulation on NMDA receptor activity.

The concentration of glycine in the synaptic cleft is tightly regulated by both neuronal and glial transporters, ensuring precise control over NMDA receptor function. Modulation of the glycine site has been shown to have a profound impact on the direction of synaptic plasticity, where blocking the site can shift activity from long-term potentiation (LTP) to long-term depression (LTD).[16]

Synergistic Action and Impact on Synaptic Plasticity

The interdependent actions of D-aspartate and glycine at the NMDA receptor are fundamental to the induction of synaptic plasticity. LTP, a long-lasting enhancement in signal transmission between two neurons, is triggered by a large, transient increase in postsynaptic Ca²⁺ via NMDA receptors. This requires the "coincidence" of presynaptic release of an agonist (like D-aspartate or glutamate), co-agonist availability (glycine), and strong postsynaptic depolarization.

Studies have demonstrated that elevating brain levels of D-Asp through oral administration can enhance NMDA receptor-dependent LTP and rescue age-related declines in synaptic plasticity.[9] Furthermore, clinical trials have shown that D-aspartate supplementation can improve measures of synaptic plasticity in patients with progressive multiple sclerosis.[17]

| Modulator | Target Site | Effect on NMDA Receptor | Impact on Synaptic Plasticity | Reference |

| D-Aspartic Acid | GluN2 (Agonist) | Direct activation (agonist) | Enhances LTP induction | [9] |

| Glycine | GluN1 (Co-agonist) | Enables channel opening | Essential for LTP; levels modulate plasticity direction | [16] |

| DDO Inhibitor | D-Aspartate Metabolism | Increases endogenous D-Asp levels | Potentiates NMDA receptor signaling | [18] |

| Glycine Transporter Inhibitor | Glycine Reuptake | Increases synaptic glycine levels | Enhances NMDA receptor function | [19] |

Experimental Methodologies for Characterization

A multi-pronged experimental approach is necessary to fully characterize the function of NMDA receptor modulators like D-aspartate and glycine. This involves electrophysiology to assess direct receptor function, analytical chemistry to quantify endogenous levels, and behavioral assays to determine physiological relevance.

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 8. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-aspartate localizations imply neuronal and neuroendocrine roles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycine regulation of the N-methyl-D-aspartate receptor-gated ion channel in hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of the glycine site of the N-methyl-D-aspartate receptor in synaptic plasticity induced by pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Behavioral effects of orally administered glycine in socially housed monkeys chronically treated with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Roles of Glycyl-D-aspartic acid in Neurogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of endogenous D-amino acids in the mammalian central nervous system (CNS) has fundamentally altered our understanding of neurotransmission and neuromodulation. D-aspartic acid (D-Asp), in particular, has emerged as a key signaling molecule, with high concentrations in the embryonic and early postnatal brain suggesting a pivotal role in neural development.[1][2] Its function as an agonist at the N-methyl-D-aspartate (NMDA) receptor places it at the heart of processes governing synaptic plasticity, learning, and neuronal maturation.[3][4][5] However, the biological significance of peptides containing D-amino acids, such as Glycyl-D-aspartic acid (Gly-D-Asp), remains largely unexplored.

This technical guide addresses this knowledge gap by proposing a structured, hypothesis-driven framework for investigating the potential roles of Gly-D-Asp in neurogenesis. We posit that Gly-D-Asp may function either as a pro-drug, delivering its constituent amino acids—Glycine and D-Aspartate—to synergistically activate the NMDA receptor, or as a novel ligand in its own right. This document provides the theoretical foundation for this hypothesis, grounded in the established roles of its components, and outlines a comprehensive experimental roadmap. Detailed, field-proven protocols for in vitro and in vivo validation are provided to guide researchers in systematically evaluating the pro-neurogenic potential of this intriguing dipeptide.

Part 1: Foundational Concepts

The Emerging Significance of D-Amino Acids in the CNS

Historically, D-amino acids in higher organisms were often dismissed as by-products of dietary intake or bacterial metabolism. This view has been supplanted by a growing body of evidence demonstrating that several D-amino acids, notably D-serine and D-aspartate, are endogenously synthesized and serve as critical signaling molecules in the brain.[6] The presence of specific enzymes to degrade these molecules, such as D-aspartate oxidase (DDO), underscores their tight physiological regulation.[7] D-Asp exhibits a unique temporal expression pattern, with levels peaking during embryonic brain development and declining sharply after birth, coinciding with the onset of DDO activity.[2][8] This developmental profile strongly implicates D-Asp in the foundational processes of neurodevelopment.

The NMDA Receptor: A Fulcrum of Neurodevelopment and Plasticity

The NMDA receptor is a ligand-gated ion channel that is central to excitatory neurotransmission.[9] A key feature of the NMDA receptor is its function as a "coincidence detector," requiring simultaneous binding of a glutamate-site agonist (like L-glutamate or D-aspartate) and a glycine-site co-agonist (like glycine or D-serine) for activation.[9][10] This dual-key mechanism is essential for its role in synaptic plasticity.[10] Upon activation, the channel opens, allowing an influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for neuronal survival, differentiation, and the structural changes that underlie learning and memory.[5] Given that D-Asp is a potent agonist at the glutamate site and glycine is the prototypical co-agonist at the glycine site, any molecule that influences their local concentrations could profoundly impact NMDA receptor-dependent neurogenesis.[11][12]

An Overview of Adult Neurogenesis

Neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs), persists in specific regions of the adult mammalian brain, primarily the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ).[13][14] This intricate process is regulated by a complex interplay of intrinsic factors and extrinsic signals from the neurogenic niche.[15][16] Key signaling pathways, including Wnt, Notch, and Sonic Hedgehog (Shh), govern the balance between NSC self-renewal and differentiation into neurons, astrocytes, or oligodendrocytes.[17][18] The maturation and integration of these new neurons are further influenced by neurotrophic factors and neurotransmitter activity, making the local chemical environment a critical determinant of successful neurogenesis.[15]

Part 2: A Hypothetical Framework for Gly-D-Asp in Neurogenesis

Proposed Mechanisms of Action: Pro-Drug or Novel Ligand?

The absence of direct research on Gly-D-Asp necessitates a hypothesis-driven approach. We propose two primary, non-mutually exclusive hypotheses for its potential role in neurogenesis:

-

The Pro-Drug Hypothesis: Gly-D-Asp may be enzymatically cleaved in the extracellular space or within cells by peptidases. This hydrolysis would release D-Aspartate and Glycine in close proximity to the synapse, leading to a localized, synergistic co-activation of NMDA receptors. This model is compelling due to its simplicity and reliance on the well-established functions of its constituent amino acids.

-

The Direct Ligand Hypothesis: The dipeptide itself could act as a novel modulator or agonist. It might bind to the glutamate site, the glycine site, or an allosteric site on the NMDA receptor, or potentially interact with an entirely different, as-yet-unidentified receptor that influences NSC fate.

Postulated Signaling Cascade: NMDA Receptor-Mediated Neurogenesis

Focusing on the more parsimonious Pro-Drug Hypothesis, the localized release of D-Asp and Glycine would effectively unlock the NMDA receptor. The subsequent influx of calcium is a potent second messenger that can activate multiple downstream pathways known to promote neurogenesis. These include:

-

CaMK/CREB Pathway: Calcium activates Calcium/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phospho-CREB promotes the transcription of genes essential for neuronal survival and differentiation, including neurotrophins like brain-derived neurotrophic factor (BDNF).

-

MAPK/ERK Pathway: This pathway, also activated by neurotrophic factors and calcium signaling, is critical for cell proliferation and differentiation.[19]

-

PI3K/Akt Pathway: Another key survival pathway that can be stimulated by NMDA receptor activation and is known to play a role in the differentiation of NSCs.[19]

The convergence of these pathways leads to the expression of neuron-specific transcription factors (e.g., NeuroD1) and structural proteins (e.g., β-III tubulin), driving the differentiation of NSCs toward a neuronal lineage.[18][20]

Visualization of the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism by which Gly-D-Asp could promote neurogenesis via NMDA receptor activation.

Caption: Hypothesized pro-neurogenic signaling pathway of this compound.

Part 3: An Experimental Roadmap for Investigation

This section provides a series of self-validating protocols designed to systematically test the hypotheses outlined above.

Synthesis and Characterization of Gly-D-Asp

Rationale: To ensure experimental validity, a pure and well-characterized source of Gly-D-Asp is required. Standard peptide synthesis methods are suitable, but rigorous quality control is paramount.

Protocol 3.1.1: Synthesis and Purification

-

Synthesis: Synthesize Gly-D-Asp using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids (Fmoc-D-Asp(OtBu)-OH and Fmoc-Gly-OH).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS) to verify the correct molecular weight and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[21] Purity should exceed 95% for use in biological assays.

In Vitro Neurogenesis Assays

Rationale: In vitro models using neural stem cells provide a controlled environment to directly assess the effects of Gly-D-Asp on proliferation and differentiation, and to dissect the underlying mechanisms.[14][22][23]

Protocol 3.2.1: Neural Stem Cell (NSC) Proliferation Assay

-

Cell Culture: Culture primary NSCs isolated from the SVZ of early postnatal (P0-P3) mouse pups or an established NSC line (e.g., C17.2) in serum-free NSC medium containing EGF and bFGF.

-

Plating: Plate NSCs at a density of 1 x 10⁴ cells/well in a 96-well plate coated with poly-L-ornithine and laminin.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Gly-D-Asp (e.g., 1 nM to 100 µM), D-Asp, Glycine, or a combination of D-Asp + Glycine as controls. Include a vehicle-only control.

-

BrdU Labeling: 48 hours post-treatment, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for 2-4 hours to label proliferating cells.

-

Immunocytochemistry: Fix the cells (4% paraformaldehyde), permeabilize (0.1% Triton X-100), and treat with 2N HCl to denature DNA. Stain with an anti-BrdU antibody and a nuclear counterstain (e.g., Hoechst).

-

Quantification: Image multiple fields per well using a high-content imager or fluorescence microscope. Calculate the proliferation index as (Number of BrdU⁺ cells / Total number of Hoechst⁺ cells) x 100.

Protocol 3.2.2: Neuronal Differentiation Assay

-

Cell Culture & Plating: Culture and plate NSCs as described in Protocol 3.2.1.

-

Differentiation Induction: To induce differentiation, withdraw the growth factors (EGF/bFGF) and replace the medium with differentiation medium containing various concentrations of Gly-D-Asp or controls.

-

Mechanistic Control: For a subset of wells, co-treat with a selective NMDA receptor antagonist (e.g., 50 µM D-AP5) to determine if the observed effects are receptor-mediated.

-

Incubation: Culture for 5-7 days, replacing the medium every 2-3 days.

-

Immunocytochemistry: Fix the cells and stain for lineage-specific markers: β-III tubulin (Tuj1) for immature neurons, MAP2 for mature neurons, and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[20][24] Counterstain with Hoechst.

-

Quantification: Image and quantify the percentage of cells positive for each marker relative to the total number of cells.

Table 1: Expected Outcomes of In Vitro Differentiation Assay

| Treatment Group | % Tuj1⁺ Cells (Neurons) | % GFAP⁺ Cells (Astrocytes) | Rationale |

| Vehicle Control | Baseline | Baseline | Establishes baseline differentiation. |

| Gly-D-Asp (10 µM) | Increased | No change or Decreased | Tests the primary hypothesis of pro-neurogenic activity. |

| D-Asp + Gly (10 µM) | Increased | No change or Decreased | Positive control for NMDA receptor-mediated differentiation. |

| Gly-D-Asp + D-AP5 | Baseline | Baseline | Tests if the effect is NMDA receptor-dependent. |

In Vivo Neurogenesis Models

Rationale: In vivo studies are essential to validate the physiological relevance of in vitro findings, accounting for factors like bioavailability, metabolism, and the complex environment of the neurogenic niche.[25][26][27]

Workflow 3.3.1: In Vivo Investigation of Gly-D-Asp on Adult Hippocampal Neurogenesis

Caption: Experimental workflow for assessing in vivo effects of Gly-D-Asp.

Protocol 3.3.1: Detailed In Vivo Methodology

-

Animal Model: Use 8-10 week old adult male C57BL/6 mice, known for their robust and well-characterized levels of adult neurogenesis.

-

Administration: Administer Gly-D-Asp or vehicle control daily for 28 days via intraperitoneal (IP) injection or continuously via subcutaneous osmotic minipumps for more stable plasma concentrations.

-

Cell Labeling: To label newly dividing cells, administer BrdU (50 mg/kg, IP) once daily for the last 7 days of the treatment period.[28]

-

Tissue Collection: 24 hours after the final treatment, deeply anesthetize the animals and transcardially perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Immunohistochemistry: Process the brains for cryosectioning. Perform immunohistochemical staining on serial coronal sections through the hippocampus. Use primary antibodies against BrdU (to identify new cells), Doublecortin (DCX, a marker for immature neurons), and NeuN (a marker for mature neurons).[27][28]

-

Quantification and Analysis: Use unbiased stereology to quantify the number of BrdU⁺, DCX⁺, and BrdU⁺/NeuN⁺ double-labeled cells within the granule cell layer of the dentate gyrus. This allows for the assessment of cell proliferation, neuroblast formation, and the survival and maturation of new neurons, respectively.

Part 4: Summary and Future Directions

This guide provides a robust scientific and methodological framework for the initial exploration of this compound as a potential modulator of neurogenesis. The core hypothesis is that Gly-D-Asp, likely acting through the NMDA receptor via its constituent amino acids, can promote the generation of new neurons. The proposed experimental roadmap is designed to rigorously test this hypothesis, moving from foundational in vitro assays to physiologically relevant in vivo models.

Successful validation of this hypothesis would have significant implications. A molecule capable of promoting endogenous neurogenesis could represent a novel therapeutic strategy for a range of neurological disorders characterized by neuronal loss, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Future research should aim to:

-

Investigate the metabolism and pharmacokinetics of Gly-D-Asp to confirm the pro-drug hypothesis.

-

Use electrophysiology to determine if Gly-D-Asp directly modulates NMDA receptor activity.

-

Assess the functional integration of newly formed neurons in Gly-D-Asp-treated animals using behavioral paradigms sensitive to hippocampal function (e.g., Morris water maze, contextual fear conditioning).

-

Expand the investigation to other D-amino acid-containing dipeptides to uncover novel structure-activity relationships.

By following the structured approach detailed herein, the scientific community can effectively elucidate the role of Gly-D-Asp and potentially unlock a new class of compounds for regenerative neuroscience.

References

-

Azari, H., & Reynolds, B. A. (2016). In Vitro Models for Neurogenesis. Cold Spring Harbor perspectives in biology, 8(6), a021279. [Link]

-

Gass, A., & Klym, A. (2022). Advances in D-Amino Acids in Neurological Research. International journal of molecular sciences, 23(23), 15309. [Link]

-

Woldeamanuel, Y. W., & Koning, R. A. (2005). D-amino acids in the central nervous system in health and disease. Molecular genetics and metabolism, 85(3), 168–180. [Link]

-

Martineau, M., Baux, G., & Mothet, J. P. (2012). D-amino acids in brain neurotransmission and synaptic plasticity. Neurochemical research, 37(8), 1595–1604. [Link]

-

Singh, S., & Tiwari, V. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley interdisciplinary reviews. Mechanisms of disease, 15(4), e1603. [Link]

-

Pollegioni, L., & D'Aniello, A. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Amino acids, 48(1), 1–4. [Link]

-

Furuchi, T., & Homma, H. (2016). D-Amino Acids in the Nervous and Endocrine Systems. Scientifica, 2016, 6494621. [Link]

-

D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain research reviews, 53(2), 215–234. [Link]

-

Toda, T., & Gage, F. H. (2018). In vivo imaging of adult human hippocampal neurogenesis: progress, pitfalls and promise. Molecular psychiatry, 23(3), 476–488. [Link]

-

Jurkowski, W., et al. (2022). Imaging and spectroscopic methods to investigate adult neurogenesis in vivo: New models and new avenues. Frontiers in Neuroscience, 16, 948110. [Link]

-

Errico, F., et al. (2015). New insights on the role of free d-aspartate in the mammalian brain. Journal of neurochemistry, 135(6), 1066–1077. [Link]

-

Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(22), 8758. [Link]

-

Fadda, E., et al. (1988). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Proceedings of the National Academy of Sciences of the United States of America, 85(17), 6543–6547. [Link]

-

Azari, H., & Reynolds, B. A. (2016). In Vitro Models for Neurogenesis. Cold Spring Harbor perspectives in biology, 8(6), a021279. [Link]

-

Jungenitz, T., et al. (2021). Modelling adult neurogenesis in the aging rodent hippocampus: a midlife crisis. Frontiers in Neuroscience, 15, 769408. [Link]

-

Azari, H., & Reynolds, B. A. (2016). In Vitro Models for Neurogenesis. Cold Spring Harbor Perspectives in Biology, 8(6). [Link]

-

Wikipedia. (n.d.). NMDA receptor. [Link]

-

Errico, F., et al. (2018). The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies. Frontiers in Psychiatry, 9, 532. [Link]

-

Bonhaus, D. W., & McNamara, J. O. (1988). Glycine regulation of the N-methyl-D-aspartate receptor-gated ion channel in hippocampal membranes. Molecular pharmacology, 34(3), 250–255. [Link]

-

Slater, P., et al. (1994). Glycine site of the excitatory amino acid N-methyl-D-aspartate receptor in neonatal and adult brain. Annals of neurology, 35(3), 320–324. [Link]

-

Wood, M. W., VanDongen, H. M., & VanDongen, A. M. (1997). Activation of N-methyl-D-aspartate Receptors by Glycine: Role of an Aspartate Residue in the M3-M4 Loop of the NR1 Subunit. The Journal of biological chemistry, 272(52), 32808–32813. [Link]

-

Yale, A. R., et al. (2023). Regulation of neural stem cell differentiation and brain development by MGAT5-mediated N-glycosylation. STAR protocols, 4(2), 102273. [Link]

-

D'Aniello, A., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PloS one, 12(6), e0179748. [Link]

-

Cservenák, M., et al. (2021). d-Aspartate consumption selectively promotes intermediate-term spatial memory and the expression of hippocampal NMDA receptor subunits. Scientific reports, 11(1), 6090. [Link]

-

Lim, M. S., et al. (2007). Signaling pathways of the early differentiation of neural stem cells by neurotrophin-3. Biochemical and biophysical research communications, 357(4), 903–909. [Link]

-

Villalva, E., et al. (2022). Cell Signaling in Neuronal Stem Cells. International journal of molecular sciences, 23(19), 11985. [Link]

-

Zhang, J., & Jiao, J. (2015). Signaling mechanisms regulating adult neural stem cells and neurogenesis. FEBS journal, 282(9), 1623–1641. [Link]

-

Sultan, S., et al. (2020). Astrocytes' Contribution to Adult Neurogenesis in Physiology and Alzheimer's Disease. Frontiers in Neuroscience, 14, 599239. [Link]

-

Assay Genie. (2024). Neural Stem Cell Differentiation: Pathways and Lineage-Specific Markers. [Link]

-

Zięba, K. A., et al. (2023). Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation. Postepy higieny i medycyny doswiadczalnej, 77, 492–506. [Link]

-

Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(22), 8758. [Link]

Sources

- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights on the role of free d-aspartate in the mammalian brain | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]

- 6. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in D-Amino Acids in Neurological Research [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Glycine regulation of the N-methyl-D-aspartate receptor-gated ion channel in hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-Amino Acids in the Nervous and Endocrine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Imaging and spectroscopic methods to investigate adult neurogenesis in vivo: New models and new avenues [frontiersin.org]

- 14. In Vitro Models for Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]